2-Methyl Substituent: Structural Differentiation from the Des-2-Methyl Analog Lacking C2 Methylation
The nearest commercially cataloged analog, 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 1031654-20-2), differs from the target compound solely by the absence of the C2 methyl group on the pyrazole ring . In the broader pyrazolo[1,5-a]pyrimidine class, the C2 position is established as a critical vector for modulating both target binding affinity and off-target selectivity. In the c-Src kinase inhibitor series, systematic variation at positions analogous to C2 and C5 produced measurable shifts in intracellular kinase IC50 values and CNS penetration ratios [1]. The presence of the C2 methyl group in the target compound introduces additional steric bulk and alters the electronic environment of the fused pyrazole ring compared to the des-2-methyl variant, which may translate into differential target engagement profiles. However, no direct head-to-head biological comparison between these two specific compounds has been published.
| Evidence Dimension | Structural differentiation: presence vs. absence of C2 methyl substituent on pyrazole ring |
|---|---|
| Target Compound Data | C2 methyl present; 2,5-dimethylpyrazolo[1,5-a]pyrimidine core; molecular weight 360.4 g/mol; CAS 1031653-87-8 |
| Comparator Or Baseline | 3-(4-fluorophenyl)-5-methyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine: C2 methyl absent; 5-methyl only; molecular weight 346.4 g/mol; CAS 1031654-20-2 |
| Quantified Difference | Molecular weight difference: +14 Da (one CH2 unit); topological polar surface area (TPSA) and calculated logP differences predicted but not experimentally quantified for these specific compounds |
| Conditions | Structural comparison based on chemical identity and published SAR trends for the pyrazolo[1,5-a]pyrimidine class [1]; no direct comparative biological assay data available for this specific pair |
Why This Matters
For procurement decisions, the C2 methyl differentiates these two otherwise identical compounds; researchers requiring the fully elaborated 2,5-dimethyl core—as specified in patent genera or crystallographic fragment screens—must select the target compound rather than the des-2-methyl analog to preserve the intended pharmacophore hypothesis.
- [1] Mukaiyama H, et al. Novel pyrazolo[1,5-a]pyrimidines as c-Src kinase inhibitors that reduce IKr channel blockade. Bioorg Med Chem. 2008;16(2):909-921. doi:10.1016/j.bmc.2007.10.068. PMID: 17997320. (Class-level SAR indicating C5 position modifications modulate intracellular c-Src inhibitory activity and CNS penetration). View Source
